2,7-Dibromopyrene
Overview
Description
Synthesis Analysis
The synthesis of 2,7-dibromopyrene derivatives and related compounds has been achieved through various methodologies. For instance, Guo Li-bing (2010) described the synthesis of 9,9-dialkyl-2,7-dibromofluorene from fluorene and bromine as starting materials, highlighting the efficiency and yield of the process (Guo Li-bing, 2010). Similarly, Zhangtao Zhao (2006) synthesized 2,7-Dibromofluorenone using fluorenone and bromine, exploring the influence of solvents and catalysts on yield (Zhangtao Zhao, 2006).
Molecular Structure Analysis
The molecular structure of 2,7-dibromopyrene derivatives has been thoroughly analyzed using various spectroscopic techniques. Run Chen et al. (2006) developed a general strategy for synthesizing 2,7-dibromo-9-heterofluorenes, providing insights into their structure and potential applications (Run Chen et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 2,7-dibromopyrene derivatives facilitates the creation of complex molecular architectures. Shin-ichiro Kato et al. (2018) synthesized hexaethynylpyrenes, demonstrating the effects of substituents on the physicochemical properties (Shin-ichiro Kato et al., 2018). Furthermore, Daijiro Hibi et al. (2016) explored the synthesis of extended pyrenoquinodimethanes, revealing their unique properties and reactivity (Daijiro Hibi et al., 2016).
Physical Properties Analysis
The physical properties of 2,7-dibromopyrene derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their application in material science. K. Chan et al. (2005) reported on poly(2,7-dibenzosilole), a polymer with promising blue light emitting properties, illustrating the impact of molecular design on material performance (K. Chan et al., 2005).
Chemical Properties Analysis
The chemical properties of 2,7-dibromopyrene derivatives, including their reactivity and potential for further functionalization, have been explored to create materials with specific characteristics. L. Ji et al. (2015) synthesized donor-acceptor pyrene derivatives, shedding light on their electronic and optical properties (L. Ji et al., 2015).
Scientific Research Applications
Summary of the Application
2,7-Dibromopyrene is used as a building block for conjugated materials in molecular electronics . It is used to create strong donors and acceptors based on pyrene .
Methods of Application
The synthesis of 2,7-dibromo- and diiodo-pyrene (4,5,8,19)-tetraones leads to strong donors and acceptors based on pyrene .
Results or Outcomes
These materials can be further applied in molecular electronics .
2. Application in Synthetic Chemistry
Summary of the Application
2,7-Dibromopyrene is used in synthetic chemistry for the functionalisation of pyrene at non-K region and nodal positions .
Methods of Application
The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .
Results or Outcomes
This method allows for diverse functionalisation strategies .
3. Application in Materials Science
Summary of the Application
2,7-Dibromopyrene is used in materials science for the functionalisation of pyrene at non-K region and nodal positions .
Methods of Application
The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .
Results or Outcomes
This method allows for diverse functionalisation strategies .
4. Application in Environmental Studies
Summary of the Application
2,7-Dibromopyrene is used in environmental studies for the functionalisation of pyrene at non-K region and nodal positions .
Methods of Application
The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .
Results or Outcomes
This method allows for diverse functionalisation strategies .
5. Application in Organic Synthesis
Summary of the Application
2,7-Dibromopyrene is used in organic synthesis for the functionalisation of pyrene at non-K region and nodal positions .
Methods of Application
The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .
Results or Outcomes
This method allows for diverse functionalisation strategies .
6. Application in Environmental Chemistry
Summary of the Application
2,7-Dibromopyrene is used in environmental chemistry for the functionalisation of pyrene at non-K region and nodal positions .
Methods of Application
The synthesis of 2,7-dibromopyrene was accomplished in two steps with high efficiency . Initially, bromination of 4,5,9,10-tetrahydropyrene was conducted at room temperature overnight using bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent .
Results or Outcomes
This method allows for diverse functionalisation strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,7-dibromopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQPXMEWQTTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545084 | |
Record name | 2,7-Dibromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromopyrene | |
CAS RN |
102587-98-4 | |
Record name | 2,7-Dibromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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